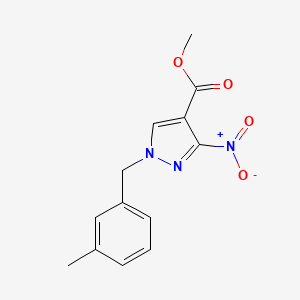

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14664875

Molecular Formula: C13H13N3O4

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3O4 |

|---|---|

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | methyl 1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13N3O4/c1-9-4-3-5-10(6-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | ZJCYOKRRTMTKCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is , with a molecular weight of 275.26 g/mol. The pyrazole ring’s substitution pattern combines electron-withdrawing (nitro) and electron-donating (3-methylbenzyl) groups, creating a polarized electronic environment. The nitro group at C3 enhances electrophilic substitution reactivity at the C5 position, while the 3-methylbenzyl substituent introduces steric bulk, influencing regioselectivity in subsequent reactions .

Synthesis and Production Methods

Synthetic Routes

The synthesis of methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process:

-

Pyrazole Core Formation: Cyclization of hydrazine derivatives with β-ketoesters generates the pyrazole ring.

-

Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or acetyl nitrate.

-

Alkylation: Attachment of the 3-methylbenzyl group via nucleophilic substitution or Friedel-Crafts alkylation.

-

Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol and acid catalysis.

A representative nitration step, derived from analogous pyrazole syntheses, involves refluxing a precursor in benzonitrile, achieving yields upwards of 90% under optimized conditions .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | Benzonitrile, reflux, 2 hours | 91% |

| Alkylation | 3-Methylbenzyl chloride, K₂CO₃, DMF | 75–85% |

| Esterification | Methanol, H₂SO₄, reflux | 80–90% |

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency and reduce side reactions. Automated systems regulate temperature and solvent selection (e.g., benzonitrile for nitration), ensuring consistent product quality .

Chemical Reactivity and Functional Transformations

Hydrolysis of the Carboxylate Ester

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, treatment with 1M NaOH at reflux for 6 hours achieves near-quantitative conversion, critical for modifying solubility in pharmaceutical formulations.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing methyl 1-(3-methylbenzyl)-3-amino-1H-pyrazole-4-carboxylate. This intermediate serves as a precursor for diazotization or coupling reactions in drug discovery .

Table 2: Reduction Conditions and Outcomes

| Method | Conditions | Yield |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 90% |

| Iron-Acid Reduction | Fe, HCl, H₂O, reflux | 65% |

Comparative Analysis with Structural Analogs

Methyl 2-(4-Boc-piperazin-1-yl)-5-nitrobenzoate

This analog features a Boc-protected piperazine group, enhancing solubility but requiring deprotection for further functionalization. The absence of a pyrazole ring alters conjugation patterns, reducing electrophilic reactivity compared to the target compound .

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate

Applications in Research and Industry

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate serves as:

-

A building block in agrochemical synthesis (e.g., herbicides, insecticides).

-

An intermediate in metallocene catalyst design for polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume